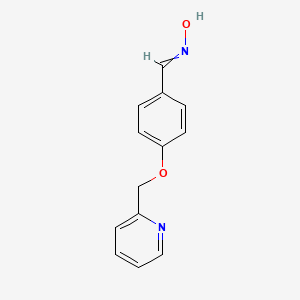
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime
Overview
Description
“4-(Pyridin-2-ylmethoxy)benzaldehyde oxime” is a chemical compound with the molecular formula C13H12N2O2 . It is extensively used in a wide range of scientific experiments.
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-ylmethoxy)benzaldehyde oxime” can be represented by the InChI code: 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 . The compound has a molecular weight of 213.23 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.23 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its topological polar surface area is 39.2 Ų .Scientific Research Applications
Chemical Reactions and Complex Formation
- Pyridine-2-carbaldehyde oxime has been studied for its reaction with organo-derivatives of Group III elements, showing the formation of methane and crystalline oximate in certain conditions. This oximate is monomeric in benzene and has a unique structure involving anti-configuration attached to four-co-ordinate boron (Pattison & Wade, 1968).
Catalysis and Synthesis
- This compound has been used in the catalytic synthesis of various molecules. For example, a palladium complex involving 8-(pyridin-2-ylmethoxy)quinolinone has shown catalytic activity for oxidative cleavage of C=C bonds, indicating potential applications in organic synthesis (Jhong et al., 2016).
Electrochemical Applications
- Electrochemical polymerization of pyrrole containing TEMPO side chain on Pt electrode, where the compound demonstrates high electrocatalytic activity for benzyl alcohol oxidation, was investigated. This could have implications for advanced electrochemical processes (Lu et al., 2014).
Material Science and Coordination Chemistry
- In material science, coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3) have been reported. The type of structure formed depends on the choice of ligand and stoichiometry, suggesting applications in designing materials with specific properties (Oh et al., 2005).
Molecular Sensing and Detection
- The compound has been used in developing a BODIPY-based fluorescent probe for rapid detection of aspartic acid and glutamic acid in water, highlighting its potential in biochemical sensing applications (Guria et al., 2019).
Environmental Applications
- Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base has been used for the removal of Pb(II) ions from aqueous environments, indicating its utility in environmental cleanup and water treatment processes (Gutha & Munagapati, 2016).
properties
IUPAC Name |
N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUVUXAOCICWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273527 | |
| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)benzaldehyde oxime | |
CAS RN |
1087784-36-8 | |
| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Pyridinylmethoxy)benzaldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B1374841.png)
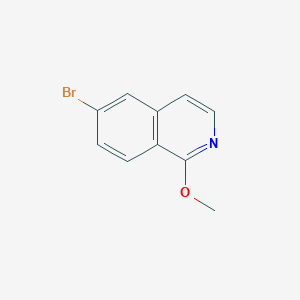
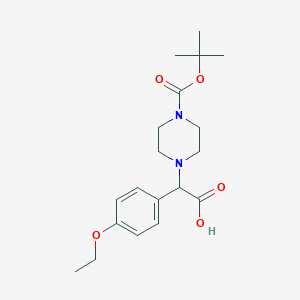
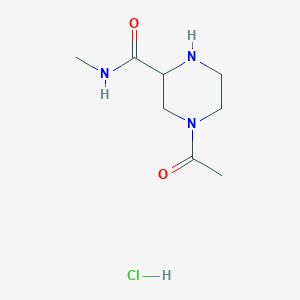
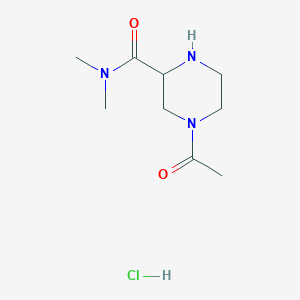
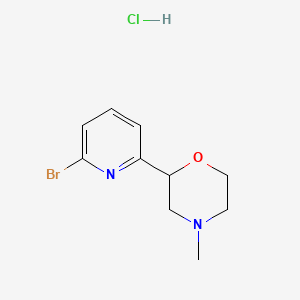
![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)
![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)
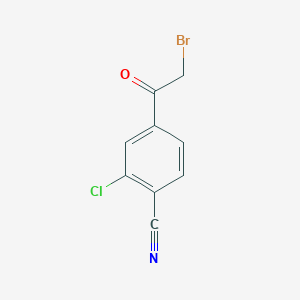
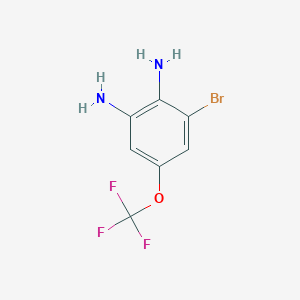
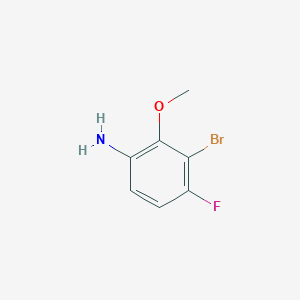
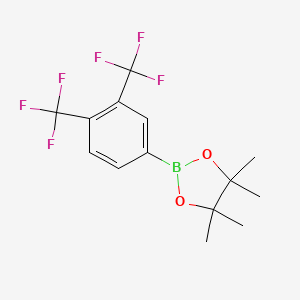
![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)